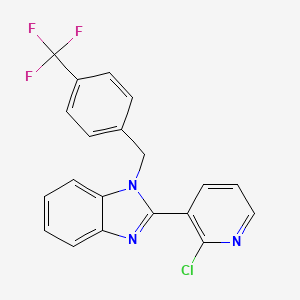

2-(2-Chloro-3-pyridinyl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-3-pyridinyl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole (TFMB) is a chemical compound widely used in laboratory experiments due to its versatility. It is a heterocyclic compound with a five-membered ring structure, containing an imidazole ring and a pyridine ring, and is an important structural component of many drugs and other compounds. TFMB has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology, and has been used to synthesize a variety of compounds.

Scientific Research Applications

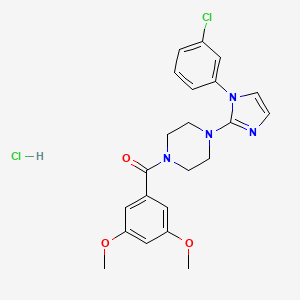

Medicinal Chemistry Applications

Pyrido[1,2-a]benzimidazoles, a category that includes compounds structurally related to 2-(2-Chloro-3-pyridinyl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole, are highlighted for their solubility and DNA intercalation capabilities. These properties are significant for developing antibiotic drugs like Rifaximin. The synthetic methodologies for these compounds emphasize direct copper-catalyzed amination processes, demonstrating a push towards more efficient and versatile synthetic routes in medicinal chemistry (Masters et al., 2011).

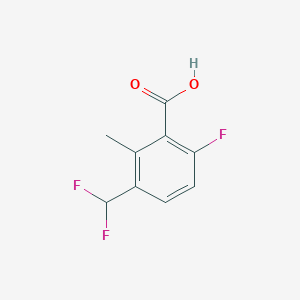

Synthesis of Polysubstituted Compounds

Efficient synthesis of polysubstituted amidines, benzimidazoles, and pyrimidines from amides has been achieved through electrophilic activation with trifluoromethanesulfonic anhydride and 2-chloropyridine. This one-pot protocol underscores the compound's utility in creating readily available substrates, marking a significant contribution to organic synthesis and drug development processes (Wang et al., 2010).

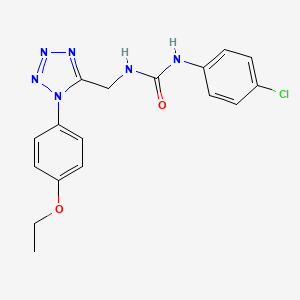

Environmental and Material Chemistry

Research also delves into the synthesis and characterization of novel erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides constructed via palladium coupling. These compounds have shown significant activity against human cytomegalovirus, illustrating the potential of such derivatives in environmental chemistry and material science for developing antiviral agents (Gudmundsson et al., 2003).

Organic Chemistry and Catalysis

In organic chemistry and catalysis, the focus has been on novel synthetic routes for constructing imidazo[1,2-a]pyridines and related compounds. For instance, the synthesis of pyrido[1,2-a]benzimidazole derivatives via novel multicomponent reactions demonstrates the versatility and efficiency of these methodologies in producing polysubstituted benzimidazoles with potential applications in various domains of chemistry (Yan et al., 2009).

properties

IUPAC Name |

2-(2-chloropyridin-3-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF3N3/c21-18-15(4-3-11-25-18)19-26-16-5-1-2-6-17(16)27(19)12-13-7-9-14(10-8-13)20(22,23)24/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTMTTYYAZBRRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C(F)(F)F)C4=C(N=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-3-pyridinyl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2999915.png)

![4-[5-(2,5-dichloro-3-thienyl)-1H-pyrazol-1-yl]phenyl methyl ether](/img/structure/B2999918.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2999921.png)

![2-{[(4-Butylphenyl)amino]methyl}-4-chlorophenol](/img/structure/B2999924.png)

![1-Benzyl-3-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one](/img/structure/B2999928.png)

![3,4-diethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2999929.png)

![Methyl 2-(7-hydroxy-11-methyl-2,9-dioxo-12,15-dioxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-13-yl)acetate](/img/structure/B2999935.png)

![3-(2-Ethoxyphenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2999938.png)